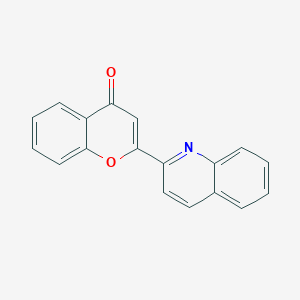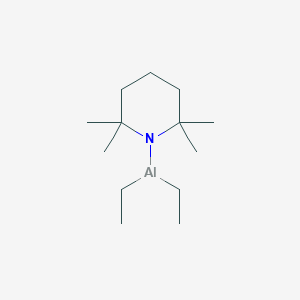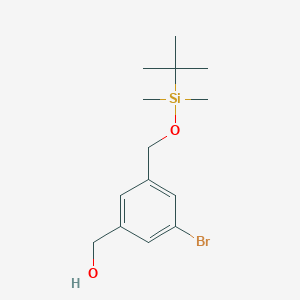
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene is an organic compound characterized by the presence of a chloromethyl group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethylbenzene, isopropyl bromide, and trifluoromethyl iodide.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.
Stepwise Reactions:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. Common industrial techniques include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
化学反応の分析
Types of Reactions
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to the oxidation state of the functional groups.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Radical Reactions: Radical initiators, such as azobisisobutyronitrile (AIBN), are often used in radical trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while radical reactions can introduce new functional groups onto the benzene ring.
科学的研究の応用
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: It can be used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
作用機序
The mechanism of action of 4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its trifluoromethyl group can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .
類似化合物との比較
Similar Compounds
4-Chloromethyl-1-cyclopentyl-2-trifluoromethylbenzene: This compound shares similar structural features but has a cyclopentyl group instead of an isopropyl group.
α-Trifluoromethylstyrene Derivatives: These compounds contain a trifluoromethyl group attached to a styrene backbone and are used in various synthetic applications.
Uniqueness
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in applications where these properties are desired .
特性
分子式 |
C11H12ClF3 |
|---|---|
分子量 |
236.66 g/mol |
IUPAC名 |
4-(chloromethyl)-1-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12ClF3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13,14)15/h3-5,7H,6H2,1-2H3 |
InChIキー |
QKVXYRZCRWGPDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


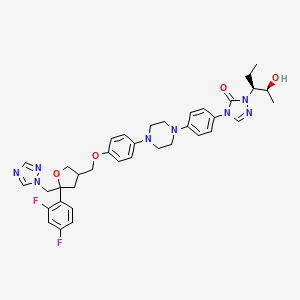


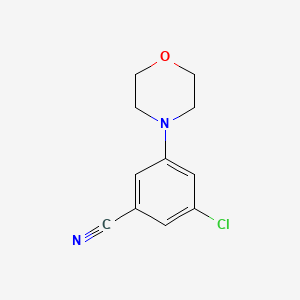

![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
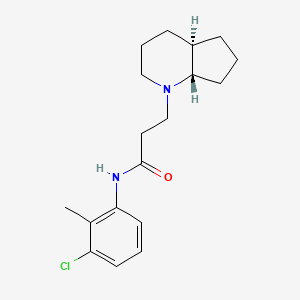
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
